molecular formula C17H19N3O3 B6542262 N-cyclopropyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1060191-79-8

N-cyclopropyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No. B6542262
CAS RN: 1060191-79-8
M. Wt: 313.35 g/mol
InChI Key: HYWHQUDDJSZGKC-UHFFFAOYSA-N
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Description

The compound “N-cyclopropyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide” is a complex organic molecule. It contains a cyclopropyl group, an ethoxyphenyl group, and a dihydropyrimidinone group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydropyrimidinone core would provide a planar, aromatic-like region, while the ethoxyphenyl and cyclopropyl groups would add additional complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the dihydropyrimidinone core and the ethoxyphenyl and cyclopropyl groups. The carbonyl group in the dihydropyrimidinone core could potentially undergo nucleophilic addition reactions, while the ethoxy group on the phenyl ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar cyclopropyl and phenyl groups could influence its solubility properties .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activities, and determining its physical and chemical properties .

properties

IUPAC Name

N-cyclopropyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-14-7-3-12(4-8-14)15-9-17(22)20(11-18-15)10-16(21)19-13-5-6-13/h3-4,7-9,11,13H,2,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHQUDDJSZGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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